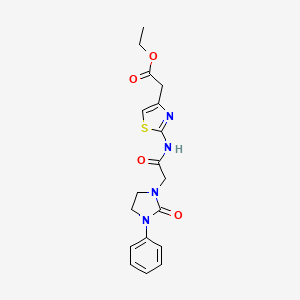

Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate is a compound that belongs to a class of organic molecules featuring an imidazolidine ring, a thiazole moiety, and an ester group. This structure is of interest due to the biological activities associated with these functional groups, which are often found in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions under controlled conditions. For instance, the synthesis of highly functionalized oxoimidazolidines can be achieved through phosphine-catalyzed annulation of ethyl (arylimino)acetates, which involves careful monitoring by TLC and purification using flash column chromatography . Similarly, the synthesis of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate involves a reaction sequence that is characterized by NMR, FT-IR, and FT-Raman analysis, and the molecular structure is confirmed by X-ray diffraction . These methods are indicative of the meticulous approach required to synthesize complex molecules like ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate.

Molecular Structure Analysis

The molecular structure of compounds within this family is often elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined using X-ray methods, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . Computational studies, such as density functional theory (DFT), are also employed to predict the molecular structure and electronic properties, as seen in the study of a novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate .

Chemical Reactions Analysis

The reactivity of these compounds is explored through various chemical reactions. For instance, ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates react with substituted benzaldehydes to form 5-arylmethylidene derivatives, which can further react to yield pyrrolo[2,1-b]thiazol-3-one derivatives . Additionally, (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates are synthesized through reactions involving diethyl acetylenedicarboxylate, showcasing the versatility of thiazolidine derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various analytical techniques. Thermal stability is assessed using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), with some compounds showing stability above certain temperatures . The electronic properties, such as HOMO and LUMO energies, are investigated to understand the charge transfer within the molecule . NMR spectroscopy is extensively used to confirm the structures of synthesized compounds and to study their chemical environments .

Mecanismo De Acción

Target of Action

Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate is a complex molecule that contains a thiazole ring and an imidazole ring . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . Imidazole rings are also common in biologically active compounds

Mode of Action

Many thiazole and imidazole derivatives act by binding to their target proteins and modulating their activity .

Biochemical Pathways

Without specific information on the targets and mode of action of Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate, it’s difficult to predict the exact biochemical pathways it might affect. Thiazole and imidazole derivatives are often involved in a wide range of biochemical processes .

Pharmacokinetics

Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This might influence the compound’s bioavailability.

Result of Action

Thiazole and imidazole derivatives can have a wide range of effects, including antimicrobial, antifungal, antiviral, and antitumor activities .

Direcciones Futuras

The future directions for research on Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate and other thiazole derivatives could include further exploration of their biological activities and potential applications in medicine, as well as the development of more efficient synthesis methods .

Propiedades

IUPAC Name |

ethyl 2-[2-[[2-(2-oxo-3-phenylimidazolidin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-2-26-16(24)10-13-12-27-17(19-13)20-15(23)11-21-8-9-22(18(21)25)14-6-4-3-5-7-14/h3-7,12H,2,8-11H2,1H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVSPHZSFUUFGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-Dichlorophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2544177.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B2544179.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2544181.png)

![4-[5-tert-butyl-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]-N,N-dimethylaniline](/img/structure/B2544192.png)

![N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide](/img/structure/B2544199.png)